1-methyl-4-[1-(2-phenylethyl)-4-piperidinyl]-1,4-diazepane
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Overview
Description
Synthesis Analysis
The synthesis of 1,4-diazepanes, including compounds similar to "1-methyl-4-[1-(2-phenylethyl)-4-piperidinyl]-1,4-diazepane," often involves coupling reactions and cyclization processes. For instance, 1-methylhomopiperazine can be coupled with diazonium salts to afford derivatives of 1,4-diazepanes. These syntheses are characterized by their ability to produce stable crystalline solids or oils, which are further characterized by spectroscopic methods such as NMR, IR spectroscopy, and mass spectrometry (Moser & Vaughan, 2004).
Molecular Structure Analysis
The molecular structure of 1,4-diazepane derivatives can be elucidated using single-crystal X-ray diffraction analysis, which reveals details about the molecular configuration and bonding. For example, the structure of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl) benzoate, a related compound, showed significant conjugation within the triazene moieties and confirmed the chair conformation of hexahydropyrimidine rings (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
1,4-Diazepanes undergo a variety of chemical reactions that highlight their reactivity and potential for further functionalization. The coupling of 1,4-diazepane with diazonium salts, for instance, leads to a range of triazene and bis-triazene derivatives, showcasing the compound's versatility in chemical synthesis (Moser & Vaughan, 2004).
properties
IUPAC Name |
1-methyl-4-[1-(2-phenylethyl)piperidin-4-yl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3/c1-20-11-5-12-22(17-16-20)19-9-14-21(15-10-19)13-8-18-6-3-2-4-7-18/h2-4,6-7,19H,5,8-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCHFDPGPGXQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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